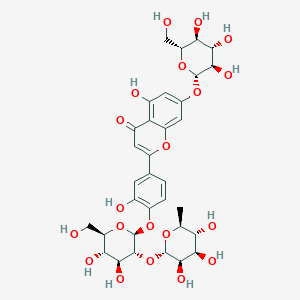

Genistein 7-O-

Description

Properties

IUPAC Name |

2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3/t10-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZQSPCWWLUJTE-KICLFIMGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Isoflavonoids in Biological Systems

Isoflavonoids are a class of plant secondary metabolites predominantly found in leguminous plants, with soybeans being a primary dietary source. frontiersin.orgnih.gov These compounds play crucial roles in the plant's defense mechanisms against pathogens and are involved in signaling during symbiotic relationships with nitrogen-fixing bacteria. frontiersin.orgencyclopedia.pubmdpi.com In biological systems, isoflavonoids like genistein (B1671435) and daidzein (B1669772) are recognized as phytoestrogens due to their structural similarity to human estrogen, allowing them to interact with estrogen receptors. frontiersin.orgnih.gov This interaction can lead to both estrogenic and anti-estrogenic effects. nih.gov

Beyond their hormonal activities, isoflavonoids are investigated for a range of other biological effects. Academic research has highlighted their potential antioxidant, anti-inflammatory, and anti-cancer properties. nih.govnih.govnih.gov These activities are attributed to their ability to modulate various cellular signaling pathways. frontiersin.orgmdpi.com

In their natural state within plants, isoflavonoids predominantly exist in a glycosylated form, meaning they are attached to a sugar molecule. nih.govnih.govwikipedia.org Genistein 7-O-Glucoside, also known as genistin (B1671436), is the 7-O-β-D-glucoside form of genistein and is the most common form of this isoflavone (B191592) found in plants. nih.govwikipedia.org

The Interplay Between Genistein 7 O Glucoside and Genistein Aglycone

The biological activity of isoflavonoids is significantly influenced by their chemical form. Genistein (B1671435) 7-O-Glucoside (genistin) is the glycoside form, while genistein is the aglycone, meaning it lacks the attached glucose molecule. wikipedia.org In nature, particularly in soy, about 99% of isoflavonoid (B1168493) compounds are present as glucosides. wikipedia.org

The conversion of genistin (B1671436) to genistein is a critical step for its biological effects. wikipedia.org When ingested, genistin undergoes hydrolysis, a process where the glucose molecule is cleaved off. wikipedia.orgacs.org This conversion is primarily carried out by digestive enzymes in the small intestine and by gut microflora. wikipedia.org Research has shown that this enzymatic hydrolysis can begin as early as in the mouth upon contact with saliva and continues in the small intestine. wikipedia.org

The aglycone form, genistein, is considered more biologically active and is the form that is readily absorbed in the intestine. wikipedia.orgwur.nl Studies have indicated that the bioavailability of genistein is greater than that of its glycoside form, genistin. wur.nlnih.gov Once absorbed, genistein is extensively metabolized, primarily in the intestine and liver, where it is conjugated with glucuronic acid and sulfate. wur.nlnih.gov This metabolic process results in low levels of free genistein in the plasma. nih.gov

The process of converting genistin to genistein is not only a digestive phenomenon but is also explored for industrial applications. Methods such as acidic or alkaline hydrolysis and microbial or enzymatic transformations are used to convert genistin from sources like soybean meal into the more bioactive genistein. mdpi.comrsc.org

Key Directions in Academic Research on Genistein 7 O Glucoside

Endogenous Production in Plant Species

Genistein and its glycosides are isoflavones primarily synthesized by plants in the legume family as part of their defense mechanisms. ontosight.ai The most common glycosylated form is Genistein 7-O-glucoside, also known as genistin, where a glucose molecule is attached at the 7-hydroxyl position. ontosight.aiwikipedia.org This glycosylation increases the compound's water solubility and stability. ontosight.ainih.gov

Primary Sources: Legumes (e.g., Glycine max, Pueraria lobata)

This compoundglycosides are found abundantly in leguminous plants. rsc.org Soybean (Glycine max) is a significant dietary source of these compounds, containing them in high percentages in various products like mature soybeans and tempeh. wikipedia.org In fact, studies have shown that 99% of isoflavonoid (B1168493) compounds in soy exist as their glucosides. wikipedia.org

Kudzu (Pueraria lobata), another legume, also accumulates significant amounts of isoflavone (B191592) glycosides in its roots. frontiersin.org Among these, the 7-O-glucosides of genistein (genistin) and daidzein (B1669772) are some of the most plentiful. frontiersin.orgnih.gov In P. lobata roots, genistin can accumulate to concentrations of approximately 4.09 mg/g. nih.gov The presence of 7-O-glucosides, 4'-O-glucosides, and other glycosylated forms highlights the complex isoflavonoid metabolism within this plant. nih.govnih.gov

Identification in Other Plant Systems

Besides soybeans and kudzu, genistein and its derivatives are present in a variety of other plants. wikipedia.org These include lupin, fava beans, psoralea, and Flemingia vestita. wikipedia.org Genes encoding for isoflavone 7-O-glucosyltransferases, the enzymes responsible for creating these compounds, have been isolated from plants like Cicer arietinum (chickpea) and Glycyrrhiza echinata (licorice). frontiersin.orgnih.gov This indicates that the capacity for 7-O-glucosylation of isoflavones is a common metabolic feature in leguminous species. nih.govfrontiersin.org

Enzymatic Pathways for Isoflavonoid Biosynthesis

The creation of this compoundglycosides is a multi-step process involving several key enzymes. The pathway begins with the synthesis of the isoflavone aglycone, genistein, which is then glycosylated.

UDP-Glycosyltransferases (UGTs) and Regiospecific 7-O-Glucosylation

Once the genistein aglycone is formed, it undergoes glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes transfer a sugar moiety, typically from a UDP-sugar like UDP-glucose, to the isoflavone. nih.gov This process is highly regiospecific, with the attachment of the glucosyl group occurring at the 7-hydroxyl position to form this compoundglucoside (genistin). nih.govresearchgate.net This 7-O-glucosylation is the first and crucial step in the formation of various isoflavone conjugates that are stored in the plant. tohoku.ac.jp

Several specific UGTs involved in the 7-O-glucosylation of genistein have been identified and characterized in different plant species.

Glycine max (Soybean) UGTs:

GmIF7GT (UGT88E3): This was one of the first well-characterized isoflavone 7-O-glucosyltransferases from soybean roots. nih.govoup.com It efficiently catalyzes the regiospecific transfer of glucose to isoflavones. nih.govtohoku.ac.jp It is part of a larger family of UGTs in soybean, and its expression is prominent in roots and seeds where isoflavone conjugates accumulate. oup.com

UGT73F2: Isolated from soybean seeds, this enzyme shows glycosylation activity towards all three major soybean isoflavone aglycones: genistein, daidzein, and glycitein. researchgate.netoup.com Studies have confirmed its specificity for these aglycones and its role in the biosynthesis of their respective glycosides. mdpi.comresearchgate.net

Pueraria lobata (Kudzu) UGTs: A number of UGTs from P. lobata have been identified that perform 7-O-glucosylation of isoflavones like genistein and daidzein. nih.govresearchgate.net

PlUGT1 (UGT88E12): This enzyme efficiently glycosylates isoflavone aglycones at the 7-hydroxy position and is highly expressed in the roots, correlating with the accumulation of isoflavone glycosides. nih.gov

PlUGT4 (UGT72Y3), PlUGT15 (UGT88E23), and PlUGT57 (UGT84F7): These three UGTs were identified from P. lobata RNA-seq data and all demonstrated the ability to glycosylate genistein and daidzein at the 7-hydroxyl group. nih.govfrontiersin.org PlUGT15 showed particularly high catalytic efficiency toward isoflavones, while PlUGT4 displayed a broader range of accepted substrates. nih.govresearchgate.net All three enzymes showed a higher affinity for genistein compared to daidzein. nih.govfrontiersin.org

The table below summarizes the key characteristics of these UGTs.

| Enzyme | Source Plant | Official Designation | Primary Substrates | Key Findings |

| GmIF7GT | Glycine max | UGT88E3 | Isoflavones (Genistein, Daidzein) | Key enzyme for isoflavone conjugate synthesis in roots; catalyzes regiospecific 7-O-glucosylation. frontiersin.orgnih.govoup.com |

| UGT73F2 | Glycine max | UGT73F2 | Isoflavone aglycones (Genistein, Daidzein, Glycitein) | Active in soybean seeds; glycosylates all three major soybean isoflavones. mdpi.comoup.comoup.com |

| PlUGT1 | Pueraria lobata | UGT88E12 | Isoflavone aglycones (Genistein, Daidzein, Formononetin) | Highly expressed in roots; plays a role in isoflavone glycosylation in P. lobata. nih.gov |

| PlUGT4 | Pueraria lobata | UGT72Y3 | Broad range including Isoflavones (Genistein, Daidzein) | Utilizes a wide range of sugar acceptors compared to other P. lobata UGTs. nih.govresearchgate.net |

| PlUGT15 | Pueraria lobata | UGT88E23 | Isoflavones (Genistein, Daidzein) | Exhibits very high catalytic efficiency and specificity for isoflavones. nih.govresearchgate.net |

| PlUGT57 | Pueraria lobata | UGT84F7 | Isoflavones (Genistein, Daidzein) | Shows strict substrate specificity for isoflavone aglycones. nih.govfrontiersin.org |

Substrate Specificity and Catalytic Efficiency of 7-O-UGTs

The glycosylation of isoflavones at the 7-hydroxyl group is a critical step in their biosynthesis, catalyzed by UDP-glycosyltransferases (UGTs). encyclopedia.pubmdpi.com These enzymes exhibit distinct substrate specificities and catalytic efficiencies, which determine the profile of isoflavone glycosides produced in an organism.

Several UGTs from various plant sources have been identified and characterized for their ability to glucosylate isoflavones at the 7-O position. For instance, in soybean (Glycine max), the UGT designated GmUGT4 is highly specific for isoflavones. nih.gov It demonstrates high catalytic efficiency (kcat/Km) for daidzein and genistein. nih.gov Another soybean UGT, GmIF7GT1, also shows a preference for genistein over other substrates like daidzein and formononetin (B1673546). uniprot.org In contrast, other soybean UGTs, such as GmUGT1 and GmUGT7, have broader substrate specificities, accepting not only isoflavones but also flavanones and flavonols like naringenin, apigenin, and kaempferol. nih.govfrontiersin.org

From Pueraria lobata (kudzu), several 7-O-UGTs have been identified, including PlUGT1, PlUGT4, PlUGT15, and PlUGT57. frontiersin.orgcas.cn Biochemical assays revealed that all could glycosylate genistein and daidzein at the 7-hydroxyl position. frontiersin.orgcas.cn Notably, PlUGT15 displayed significantly higher catalytic efficiency towards these isoflavones compared to the other identified UGTs from P. lobata, suggesting it is the major isoflavone-specific 7-O-UGT in this plant. frontiersin.orgcas.cnfrontiersin.org While PlUGT15 and PlUGT57 showed strict specificity for isoflavones, PlUGT4 had a broader range of acceptable substrates. frontiersin.orgfrontiersin.orgcas.cn

In Astragalus membranaceus, two UGTs, AmUGT88E29 and AmUGT88E30, were found to have high catalytic activity towards isoflavones, but they could also accept various other flavonoids as substrates, including flavones, flavonols, and flavanones. acs.orgnih.govacs.org This indicates that while they are involved in isoflavone biosynthesis, their substrate specificity is relatively broad. nih.gov

Table 1: Kinetic Parameters of Various 7-O-UGTs with Isoflavone Substrates

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

|---|---|---|---|---|---|---|

| GmUGT4 | Glycine max | Daidzein | - | 5.89 ± 0.65 | 2.91 x 10⁵ | nih.gov |

| PlUGT15 | Pueraria lobata | Genistein | 1.15 ± 0.08 | 1.34 ± 0.03 | 1.17 x 10⁶ | frontiersin.org |

| PlUGT15 | Pueraria lobata | Daidzein | 2.21 ± 0.12 | 1.15 ± 0.02 | 5.20 x 10⁵ | frontiersin.org |

| PlUGT4 | Pueraria lobata | Genistein | 1.95 ± 0.11 | 0.21 ± 0.01 | 1.08 x 10⁵ | frontiersin.org |

| PlUGT57 | Pueraria lobata | Genistein | 1.52 ± 0.13 | 0.09 ± 0.01 | 0.59 x 10⁵ | frontiersin.org |

| Human UGT1A9 | Homo sapiens | Genistein | 9.5 | - | - | nii.ac.jp |

| Human Liver Microsomes | Homo sapiens | Genistein (for 7-glucuronidation) | 12.3 | - | - | nii.ac.jp |

Subsequent Glycosylation and Malonylation Steps

Following the initial 7-O-glycosylation that converts isoflavone aglycones like genistein into their corresponding 7-O-glucosides (e.g., genistin), further modifications often occur. researchgate.net These subsequent steps, primarily additional glycosylation and malonylation, increase the structural diversity, water solubility, and stability of these compounds, facilitating their storage in plant vacuoles. mdpi.comnih.govresearchgate.netwur.nl

In many legumes, particularly soybean, the 7-O-glucosides are subject to malonylation. mdpi.com This reaction is catalyzed by a specific malonyl-CoA:isoflavone 7-O-glucoside-6"-O-malonyltransferase (GmIF7MAT). nih.gov This enzyme transfers a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucose moiety attached at the 7-O position of the isoflavone. researchgate.netnih.govresearchgate.net This results in the formation of 6"-O-malonylgenistin and 6"-O-malonyldaidzin, which are abundant forms of isoflavones found in soybean seeds. mdpi.com The malonylation of the glycoside is considered one of the final steps in the biosynthetic pathway of isoflavone conjugates in soybeans. researchgate.net Fragmentation analysis of malonylated this compoundxylosylglucoside has shown characteristic losses of the malonyl group, aiding in its identification. mdpi.com

Besides malonylation, further glycosylation can occur, leading to the formation of oligosaccharide chains attached to the isoflavone core. For example, cultured cells of Eucalyptus perriniana have been shown to glycosylate genistein to produce not only its 7-O-β-glucoside but also its 7-O-β-gentiobioside, which contains a disaccharide. mdpi.comresearchgate.net This indicates the presence of enzymes capable of adding a second glucose molecule to the initial glucoside. The formation of longer oligosaccharide chains attached to isoflavones may, however, reduce some of their biological activities, such as antioxidant capacity. mdpi.com These modifications highlight the complex enzymatic machinery that plants employ to modify and store these secondary metabolites. wur.nl

Microbial Biosynthesis and Biotransformation

While plants are the primary natural source of isoflavonoids, microorganisms have emerged as powerful systems for their biosynthesis and biotransformation. nih.govmdpi.com Microbial systems offer advantages due to their low genetic complexity and amenability to genetic manipulation. nih.gov

Discovery of Native Biosynthesis Pathways in Microorganisms (e.g., Paenibacillus jilinensis)

Historically, isoflavonoid biosynthesis was thought to be largely confined to the plant kingdom, particularly legumes. However, recent research has led to the discovery of native genistein production in bacteria. A significant breakthrough was the identification of a complete, self-sufficient genistein biosynthesis pathway in Paenibacillus jilinensis. chim.itrsc.orgrsc.org This bacterium was found to naturally produce genistein, albeit at low levels (5.7 mg/L), through the phenylalanine branch of the phenylpropanoid pathway. rsc.org

The pathway in P. jilinensis involves seven bacterial enzymes that mirror the functions of their plant counterparts: PjPAL (phenylalanine ammonia-lyase), PjC4H (cinnamate 4-hydroxylase), Pj4CL (4-coumarate-CoA ligase), PjCHS (chalcone synthase), PjCHI (chalcone isomerase), PjIFS (isoflavone synthase), and PjHID (2-hydroxyisoflavanone dehydratase). rsc.org Interestingly, these bacterial enzymes share only about 30% sequence homology with the corresponding plant proteins, suggesting a case of evolutionary convergence. rsc.org The discovery of this native pathway in P. jilinensis presents it as a promising "green chassis" for the industrial, plant-free production of genistein and other isoflavones, aligning with goals of sustainable chemistry. chim.itrsc.org

Microbial Production of Isoflavonoids

Beyond native producers, microorganisms like Escherichia coli and Saccharomyces cerevisiae have been extensively engineered for the heterologous production of isoflavonoids. nih.govfrontiersin.org This involves introducing the necessary biosynthetic genes, often sourced from various plants, into the microbial host. frontiersin.org The de novo synthesis of the parent isoflavone, genistein, has been successfully achieved in engineered yeast by overexpressing at least seven enzymes required to construct the pathway from precursor metabolites. nih.govfrontiersin.org

Microbial biotransformation is another powerful strategy, where microorganisms convert exogenously supplied precursors into desired products. rsc.org For example, recombinant E. coli strains have been used to carry out specific modification reactions. Versatile glycosyltransferases (GTs) from both bacteria (Bacillus licheniformis) and plants (Arabidopsis thaliana) have been expressed in E. coli to produce a variety of genistein glycosides, including natural and novel compounds like 7-O-(β-D-glucopyranosyl)genistein. rsc.orgresearchgate.net These engineered microbes can utilize their indigenous sugar donors for the glycosylation reactions. rsc.org

Furthermore, microbial enzymes can be used to modify isoflavones that are naturally present in food sources. Many lactic acid bacteria (LAB) produce β-glucosidases that can hydrolyze isoflavone glycosides like genistin into their more bioavailable aglycone form, genistein. mdpi.com This process is key during the fermentation of soy products like miso and natto, which leads to a higher content of genistein compared to unfermented soy foods. nih.gov Some microbes can also perform other transformations, such as methylation, hydroxylation, and dehydrogenation, to create a diverse array of isoflavonoid derivatives. mdpi.com For instance, Beauveria bassiana can transform genistein into a 4″-O-methylgenistin derivative. mdpi.com

Hydrolytic Conversion to Genistein Aglycone

The initial and crucial step in the metabolism of this compoundglycosides is the cleavage of the sugar moiety to release the biologically active genistein aglycone. wikipedia.org This hydrolysis is primarily carried out by specific enzymes present in the intestine.

Intestinal beta-glucosidases are key enzymes in the hydrolysis of isoflavone glycosides. nih.govtandfonline.com Studies have shown that these enzymes, present in the small intestine, can efficiently convert genistin to genistein. wikipedia.orgnih.gov The activity of these enzymes can vary among individuals, potentially influencing the bioavailability of genistein. nih.gov

Research using various models has highlighted the significance of these enzymes:

Lactase phlorizin (B1677692) hydrolase (LPH) , located on the brush border of the small intestine, has been identified as capable of hydrolyzing genistin. nih.govresearchgate.net

Cytosolic β-glucosidase , found within intestinal cells, also contributes to the hydrolysis of genistin. researchgate.net

Studies with human saliva and intestinal cell-free extracts have demonstrated the capacity for complete conversion of genistin to genistein, indicating that hydrolysis begins as early as the oral cavity and continues in the small intestine. wikipedia.orgnih.gov

The gut microbiota also plays a significant role in this conversion process, with various bacterial strains possessing the necessary enzymatic machinery. wikipedia.orgpreprints.org In vitro fermentation studies with fecal microbiota have shown an increase in genistein levels from genistin. frontiersin.orgresearchgate.net

The efficiency of this enzymatic conversion can be influenced by the specific type of glycosidic bond. For instance, glucose conjugates are more readily hydrolyzed than those with other sugars like rhamnose. nih.gov

Table 1: In Vitro and Preclinical Studies on the Hydrolytic Conversion of this compoundGlucoside

| Model System | Enzyme/Factor Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| Sheep Small Intestine | Lactase Phlorizin Hydrolase (LPH) | LPH effectively hydrolyzed genistein-7-glucoside. | researchgate.net |

| Human Saliva | Salivary enzymes and oral bacteria | Rapid hydrolysis of genistein 7-glucoside to genistein was observed within minutes. | nih.gov |

| Fecal Microbiota Fermentation | Intestinal flora | Increased levels of genistein were produced from genistin. | frontiersin.orgresearchgate.net |

| Caco-2 Cell Monolayer | Intestinal epithelial cells | Glycosides were primarily metabolized to their respective aglycones. | nih.gov |

| Lactobacillus and Bifidobacterium strains | Bacterial β-glucosidases | Several strains demonstrated the ability to hydrolyze genistin to genistein. | tandfonline.com |

While beta-glucosidases are primary in hydrolysis, other enzymes can also influence the metabolic fate of genistein. In vitro research has shown that genistein can be a substrate for phenol (B47542) sulfotransferases, which are involved in sulfation processes. mdpi.com However, the direct role of phenol sulfatase in the initial hydrolytic conversion of this compoundglycosides is less defined compared to beta-glucosidases. The primary function of sulfatases would be to de-sulfate sulfated genistein conjugates, rather than hydrolyzing the glycosidic bond.

Conjugative Metabolism of Genistein Aglycone

Once genistein aglycone is formed, it undergoes extensive phase II metabolism, primarily in the intestine and liver. nih.govwur.nl These conjugation reactions increase the water solubility of genistein, facilitating its circulation and eventual excretion. encyclopedia.pub The main conjugative pathways are glucuronidation and sulfation.

Glucuronidation is a major metabolic pathway for genistein. mdpi.comthieme-connect.com This process involves the attachment of glucuronic acid to the hydroxyl groups of genistein, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com

Key findings from in vitro and preclinical studies include:

Genistein is extensively metabolized to glucuronides in various cell lines, such as the MCF-7 breast cancer cell line. nih.gov

The primary metabolite found in the blood and urine of animals and humans is genistein-7-O-glucuronide. nih.govnih.govnih.gov

Studies in rats have shown that after administration of genistein, a significant portion is converted to genistein glucuronide and excreted in the bile, suggesting enterohepatic circulation. nih.govacs.org

In vitro studies with human liver and intestinal microsomes have identified several UGT isoforms, including UGT1A1, UGT1A9, and UGT1A10, as being involved in the glucuronidation of genistein. mdpi.com

Research highlights the following:

In certain in vitro models, such as the T47D breast cancer cell line, sulfation is the major metabolic pathway for genistein. nih.gov

Genistein-7-sulfate has been identified as a primary metabolite in some breast cancer cell lines. mdpi.com

Studies have indicated that sulfation can alter the biological properties of genistein. nih.gov

In human plasma, sulfates represent a smaller fraction of total genistein compared to glucuronides. nih.gov

Table 2: Major Conjugative Metabolites of Genistein Aglycone in Preclinical Models

| Metabolite | Metabolic Process | Model System/Tissue | Key Observation | Reference(s) |

|---|---|---|---|---|

| Genistein-7-O-glucuronide | Glucuronidation | Rat plasma and bile, Human plasma and urine | Major circulating and excretory metabolite. | nih.govnih.govnih.govacs.org |

| Genistein-4'-O-glucuronide | Glucuronidation | MCF-7 cells, Human plasma | A less predominant glucuronide conjugate. | nih.gov |

| Genistein-7-sulfate | Sulfation | T47D breast cancer cells, Human breast tissue | A major metabolite in specific cell lines. | mdpi.comnih.gov |

| Genistein-4'-sulfate | Sulfation | MCF-7 cells | A minor sulfated metabolite. | nih.gov |

In addition to glucuronidation and sulfation, genistein can undergo other metabolic modifications, including methylation and hydroxylation, though these are generally considered minor pathways. researchgate.net

Methylation: In vivo biotransformation studies in rats have identified methylated forms of genistein, such as genistein-4'-methyl ether and genistein-7-methyl ether. researchgate.net This process is catalyzed by O-methyltransferases. encyclopedia.pub

Hydroxylation: Hydroxylated metabolites of genistein have also been detected in preclinical studies. frontiersin.orgwur.nl For example, 3'-hydroxy-genistein (orobol) has been identified in vitro. wur.nl These reactions are typically catalyzed by cytochrome P450 enzymes. wur.nl Fecal fermentation studies have also identified various hydroxylation and methylation products of genistein. frontiersin.org

These further metabolic steps contribute to the complex profile of genistein metabolites observed in biological systems.

Microbial Metabolism and Metabolite Formation (e.g., 5-hydroxymarinol by specific colonic bacteria)

The metabolic fate of isoflavones, including Genistein 7-O- derivatives, is significantly influenced by the enzymatic activities of the intestinal microbiota. In their natural state in plants, isoflavones like genistein are predominantly found in their glycosylated forms, such as this compoundglucoside (genistin). mdpi.com These glycosides are generally more polar and less readily absorbed in the upper gastrointestinal tract. wur.nl Consequently, a crucial first step in their metabolism occurs in the intestine, where they are transformed by microbial enzymes.

The initial and rate-limiting step in the biotransformation of isoflavone glycosides is their hydrolysis into the corresponding aglycones by the gut microflora. researchgate.net This deglycosylation is carried out by a variety of microbial β-glucosidases. nih.govnih.gov Enzymes such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG) have been identified as capable of hydrolyzing this compoundglucoside to yield its aglycone, genistein. nih.govtandfonline.com This enzymatic cleavage of the sugar moiety is essential, as the resulting aglycone, genistein, is more lipophilic and biologically active. nih.gov

Once genistein is liberated, it undergoes further extensive metabolism by colonic bacteria. These transformations lead to a variety of metabolites through reactions including reduction, C-ring cleavage, and demethylation. wur.nlresearchgate.net A primary metabolic pathway for genistein involves its reduction to dihydrogenistein. researchgate.netcambridge.orgnih.gov From this intermediate, the metabolic route can diverge. One pathway involves the cleavage of the C-ring to form 6'-hydroxy-O-desmethylangolensin, which can be further broken down. wur.nlresearchgate.net Another pathway can lead to the formation of p-ethylphenol. researchgate.net

Specific colonic bacteria have been identified for their role in metabolizing genistein into distinct compounds. For instance, certain bacteria can convert genistein into 5-hydroxy-equol, a metabolite of significant interest. mdpi.com Strains such as Slackia isoflavoniconvertens and Adlercreutzia mucosicola are known to produce 5-hydroxy-equol from genistein. mdpi.commdpi.com Research has also highlighted the conversion of genistein to a compound identified as 5-hydroxymarinol by specific intestinal bacteria, including Escherichia coli HGH21 and the Gram-positive strain HGH6. nih.gov The formation of these metabolites underscores the critical role of the gut microbiome in modulating the ultimate biological activity of ingested isoflavones. The specific metabolites produced can vary significantly between individuals, depending on the composition of their gut microbiota. researchgate.net

The table below details specific, documented microbial transformations of genistein and its derivatives.

Table 1: Microbial Biotransformation of Genistein and its Derivatives

| Substrate | Microorganism(s) | Key Metabolite(s) |

|---|---|---|

| This compoundglucoside (Genistin) | Human fecal bacteria / Intestinal flora | Genistein nih.govtandfonline.com |

| Genistein | Human fecal bacteria | Dihydrogenistein cambridge.orgnih.gov |

| Genistein | Escherichia coli HGH21, Strain HGH6 | 5-hydroxymarinol nih.gov |

| Genistein | Slackia isoflavoniconvertens | Dihydrogenistein, 5-hydroxy-equol mdpi.com |

| Genistein | Slackia equolifaciens | 5-hydroxy-equol mdpi.com |

| Genistein | Adlercreutzia mucosicola | 5-hydroxy-equol mdpi.com |

| Genistein | Absidia glauca, Absidia coerulea | This compoundglucoside (Genistin) mdpi.com |

Table 2: Compound Names

| Compound Name |

|---|

| 4″-O-methylgenistin |

| 5-hydroxy-equol |

| 5-hydroxymarinol |

| 6'-hydroxy-O-desmethylangolensin |

| Adlercreutzia mucosicola |

| Dihydrogenistein |

| Genistein |

| This compoundglucoside |

| Genistin |

| p-ethylphenol |

| Slackia equolifaciens |

Mechanistic Investigations of Genistein S Biological Activities As Derived from Genistein 7 O

Modulation of Enzyme Activities

Genistein (B1671435), the active metabolite of Genistein 7-O-glycosides, has been shown to interact with and modulate the activity of a variety of enzymes critical to cellular function and signaling.

Inhibition of Protein Tyrosine Kinases (PTKs)

Genistein is a well-established inhibitor of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation researchgate.netnih.govnih.gov. Its inhibitory action is competitive with respect to ATP, a key substrate for these enzymes researchgate.net. Research has demonstrated that 7-O-glycosidic derivatives of genistein can also serve as precursors to compounds that inhibit tyrosine kinases, including the epidermal growth factor receptor (EGFR) nih.gov.

The inhibitory effects of genistein on PTKs have been observed in various cell types. For instance, genistein has been shown to suppress smooth muscle cell-derived foam cell formation through the tyrosine kinase pathway nih.gov. While genistein effectively inhibits PTKs, its glycosylated forms, such as genistin (B1671436), are generally less active or inactive until the sugar moiety is cleaved nih.gov.

Table 1: Selected Protein Tyrosine Kinases Inhibited by Genistein

| Kinase Target | Cell/System Studied | Observed Effect | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cultured A431 cells | Decreased EGF-stimulated phosphorylation | researchgate.net |

| pp60v-src | In vitro | Inhibition of kinase activity | researchgate.net |

| pp110gag-fes | In vitro | Inhibition of kinase activity | researchgate.net |

Inhibition of DNA Topoisomerase II

Genistein has been identified as an inhibitor of DNA topoisomerase II, an essential enzyme involved in altering the topology of DNA during replication, transcription, and chromosome segregation nih.govcharlotte.edu. The inhibitory mechanism of genistein on topoisomerase II is believed to involve the stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks and subsequent cellular responses nih.gov.

Studies have shown that genistein's aglycone structure is crucial for its inhibitory activity against topoisomerase II, as its glycoside form, genistin (this compoundglucoside), is less effective spandidos-publications.comspandidos-publications.com. The inhibitory concentration (IC50) of genistein against human topoisomerase II has been reported to be approximately 37.5 µM spandidos-publications.comspandidos-publications.com. This inhibition of topoisomerase II is a key mechanism underlying some of genistein's anticancer properties nih.govspandidos-publications.comspandidos-publications.com.

Table 2: Inhibitory Activity of Genistein on DNA Topoisomerase II

| Enzyme | Source | IC50 Value | Reference |

| DNA Topoisomerase II | Human | 37.5 µM | spandidos-publications.comspandidos-publications.com |

Interaction with Starch Digestive Enzymes (α-amylase, α-glucosidase)

Genistein has been shown to inhibit key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase mdpi.comjst.go.jpresearchgate.net. By inhibiting these enzymes, genistein can slow down the breakdown of complex carbohydrates into glucose, potentially helping to regulate postprandial blood glucose levels.

Research indicates that genistein acts as a potent inhibitor of α-glucosidase and also inhibits α-amylase, with reported IC50 values of 0.11 ± 0.04 mg/mL and 0.69 ± 0.06 mg/mL, respectively mdpi.com. The inhibition of α-glucosidase by genistein has been characterized as a reversible mixed-manner type mdpi.com. While some studies have investigated the α-glucosidase inhibitory activities of various isoflavone (B191592) glucosides, the activity is generally attributed to the aglycone form, genistein, following hydrolysis tandfonline.comtandfonline.com.

Table 3: Inhibitory Effects of Genistein on Starch Digestive Enzymes

| Enzyme | IC50 Value | Type of Inhibition | Reference |

| α-Amylase | 0.69 ± 0.06 mg/mL | Reversible, non-competitive | mdpi.com |

| α-Glucosidase | 0.11 ± 0.04 mg/mL | Reversible, mixed-manner | mdpi.com |

Effects on Cytochrome P450 (CYP) Gene Expression and Activity

Genistein can modulate the expression and activity of cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and carcinogens nih.govnih.govmdpi.commdpi.com. The interaction of genistein with CYP enzymes can have significant implications for drug metabolism and the detoxification of harmful substances.

In vitro studies have shown that genistein can inhibit several CYP isoforms. For example, in human liver microsomes, genistein has been observed to inhibit CYP1A2, CYP2C9, and CYP2C19. The potential metabolic pathway of genistin (this compoundglucoside) involves its degradation to genistein by β-glucosidase, followed by metabolism by CYP enzymes researchgate.net. The modulation of CYP enzymes by genistein can vary depending on the specific isoform and the cellular context nih.gov.

Table 4: Reported Effects of Genistein on Cytochrome P450 Isoforms

| CYP Isoform | Effect | System Studied | Reference |

| CYP1A1 | Modulation of expression/activity | Non-tumorigenic breast cells (MCF10A) | nih.gov |

| CYP1B1 | Modulation of expression/activity | Non-tumorigenic breast cells (MCF10A) | nih.gov |

| CYP2C9 | Inhibition | Human liver microsomes | semanticscholar.org |

| CYP2C19 | Potent inhibition | In vitro | semanticscholar.org |

| CYP3A4 | Inhibition | In vitro | semanticscholar.org |

Impact on Intracellular Signaling Networks

Genistein, derived from its 7-O-glycosides, can significantly impact intracellular signaling networks that are fundamental to cell survival, proliferation, and metabolism.

Regulation of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism nih.gov. Dysregulation of this pathway is often implicated in various diseases, including cancer. Genistein has been shown to modulate the PI3K/Akt/mTOR pathway in various cell types nih.govnih.govmdpi.comresearchgate.net.

Studies have demonstrated that genistein can inhibit the activation of Akt and mTOR, key components of this pathway mdpi.com. For instance, in HepG2 cells, genistein was found to reduce the phosphorylation of both Akt and mTOR mdpi.com. The modulation of this pathway by genistein can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis. While the direct effects of this compoundglycosides on this pathway are less studied, their conversion to genistein allows for these regulatory actions to occur.

Table 5: Genistein's Modulation of the PI3K/Akt/mTOR Pathway

| Cell Line | Key Proteins Modulated | Observed Effect | Reference |

| MCF-7/erbB-2 | Akt, ERα | Activation | researchgate.net |

| HepG2 | p-Akt, p-mTOR | Reduced phosphorylation | mdpi.com |

| Various cancer cells | PI3K, Akt, mTOR | Inhibition of signaling | nih.gov |

Modulation of MAPK/ERK Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular functions, including proliferation, differentiation, and stress responses. nih.gov These cascades are typically organized in a three-tiered system of kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). nih.gov The Extracellular signal-Regulated Kinase (ERK) cascade is one of the most well-characterized MAPK pathways. researchgate.net

Genistein has been shown to influence the MAPK/ERK signaling pathway. In certain breast cancer cell lines (MCF-7/Neo and MCF-7/erbB-2), treatment with Genistein has been observed to induce the activation of ERK. researchgate.net This activation is part of a broader signaling response that can also involve the PI3K pathway. researchgate.net The activation of ERK by Genistein can initiate a signaling cascade that ultimately affects transcription factors in the nucleus, thereby regulating gene expression. researchgate.net The modulation of the MAPK/ERK pathway by Genistein is a key aspect of its biological activity, contributing to its effects on cell growth and differentiation. researchgate.netnih.gov

| Cell Line | Effect of Genistein | Downstream Consequence |

|---|---|---|

| MCF-7/Neo and MCF-7/erbB-2 | Induces activation of ERK | Influences cell growth and differentiation |

Interference with JAK/STAT Signaling

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a variety of cytokines and growth factors, playing a critical role in the immune system, cell growth, and differentiation. frontiersin.orgfrontiersin.org The pathway is initiated when a ligand binds to its receptor, leading to the activation of associated JAKs. nih.gov Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. frontiersin.orgfrontiersin.org

Genistein has been found to directly interfere with the JAK/STAT signaling cascade. nih.gov It can inhibit the phosphorylation of both JAK and STAT proteins, which is a critical step for pathway activation. frontiersin.org For instance, in lactating mammary epithelial cells, Genistein was shown to inhibit the new phosphorylation of STAT5 following prolactin stimulation, without affecting the phosphorylation of JAK2. acs.org This suggests a direct inhibitory effect on STAT5 phosphorylation. acs.org Additionally, research indicates that Genistein can suppress the IL-6 receptor-associated JAK2 and specifically target STAT3. nih.gov By disrupting the JAK/STAT pathway, Genistein can modulate the expression of genes involved in inflammation and cell survival. nih.govfrontiersin.org

| Component | Effect of Genistein | Cellular Context |

|---|---|---|

| JAK2 | Suppresses IL-6 receptor-associated JAK2 | General |

| STAT3 | Specifically targets STAT3 | Rheumatoid Arthritis |

| STAT5 | Inhibits new phosphorylation | Lactating mammary epithelial cells |

Suppression of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, cell survival, and proliferation. researchgate.net Genistein has been demonstrated to suppress the activation of the NF-κB pathway through multiple mechanisms. nih.govresearchgate.net

One primary mechanism is through the inhibition of Akt, a kinase that lies upstream of NF-κB. nih.gov By suppressing Akt activity, Genistein prevents the subsequent activation of NF-κB. nih.gov It has also been shown to directly inactivate NF-κB in certain cancer cells. nih.gov Furthermore, Genistein can modulate other pathways that converge on NF-κB. For example, it can decrease the expression of Notch1, which in turn suppresses NF-κB activation. nih.gov In the context of inflammation, Genistein has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govplos.org This anti-inflammatory effect is linked to the activation of AMP-activated protein kinase (AMPK), which then leads to the inhibition of NF-κB. plos.org Studies have also shown that Genistein can inhibit radiation-induced NF-κB activation in prostate cancer cells, promoting apoptosis. wayne.edu

Influence on Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. mdpi.com Dysregulation of this pathway is often implicated in cancer. mdpi.comnih.gov In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, the degradation of β-catenin is inhibited, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. cambridge.org

Genistein has been shown to inhibit the Wnt/β-catenin signaling pathway. mdpi.comnih.gov It can promote the degradation of β-catenin, thereby preventing its nuclear accumulation and subsequent gene activation. nih.gov In colon cancer cells, Genistein has been observed to reduce the levels of β-catenin. mdpi.com Furthermore, it can upregulate the expression of Wnt antagonists such as secreted frizzled-related proteins (Sfrps), which block the Wnt signaling cascade. cambridge.org In mammary epithelial cells, Genistein increases the abundance of the E-cadherin–β-catenin adhesion complex at the cell membrane, which reduces the amount of free β-catenin available to participate in signaling. oup.com Research has also indicated that Genistein can revert changes in the Wnt/β-catenin pathway induced by glucocorticoids in bone cells. nih.gov

Downregulation of Hedgehog-Gli1 Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and has been implicated in the maintenance of cancer stem cells. nih.govnih.gov The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of the GLI family of transcription factors. mdpi.com

Genistein has been shown to inhibit the Hedgehog-Gli1 signaling pathway, particularly in the context of cancer stem cells. nih.govnih.gov In breast cancer stem-like cells, Genistein treatment leads to a significant decrease in the mRNA and protein levels of SMO and Gli1. nih.gov This downregulation of key pathway components is associated with a reduction in the self-renewal capacity of these cells. nih.gov Similar inhibitory effects on the Hedgehog-Gli1 pathway have been observed in prostate cancer cells and nasopharyngeal cancer stem cells, where Genistein treatment suppressed tumorsphere formation and downregulated cancer stem cell markers. nih.govresearchgate.netelsevierpure.com

| Cancer Type | Key Molecules Downregulated by Genistein | Observed Effect |

|---|---|---|

| Breast Cancer | SMO, Gli1 | Inhibition of breast cancer stem-like cells |

| Prostate Cancer | Hedgehog-Gli1 pathway components | Suppression of tumorigenicity and cancer stem cell properties |

| Nasopharyngeal Cancer | Sonic hedgehog (SHH) signaling components | Inhibition of nasopharyngeal cancer stem cells |

Activation of ATM/ATR-p53-p21 Axis

The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are central to the DNA damage response pathway. biorxiv.org In response to DNA damage, ATM and ATR are activated and phosphorylate a range of downstream targets, including the tumor suppressor protein p53. nih.govresearchgate.net Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcription of target genes such as p21, which mediates cell cycle arrest. researchgate.netnih.gov

Genistein has been shown to activate this DNA damage response pathway. researchgate.netnih.gov It induces the phosphorylation of ATM on serine 1981 and histone H2AX on serine 139. nih.gov This leads to the upregulation and phosphorylation of p53 at multiple serine sites, including serine 15. nih.govresearchgate.netnih.gov The activation of p53, in turn, leads to the activation of its sequence-specific DNA binding properties. nih.gov This entire process is dependent on the presence of functional ATM, as the phosphorylation and activation of p53 are not observed in ATM-deficient cells treated with Genistein. researchgate.netnih.gov

Engagement with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in regulating lipid and glucose metabolism. mdpi.com There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. mdpi.com Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate gene expression. researchgate.net

Genistein has been identified as a ligand for PPARs, particularly PPARγ. nih.govnih.gov At higher concentrations, Genistein acts as a PPARγ agonist, leading to the upregulation of adipogenesis. nih.gov This activation of PPARγ by Genistein can also down-regulate its estrogenic transcriptional activity. nih.gov In the context of fatty acid metabolism, Genistein has been shown to increase the expression of genes involved in fatty acid catabolism through the activation of PPARα. researchgate.net This suggests that Genistein can modulate lipid metabolism by directly engaging with PPARs. researchgate.netresearchgate.net

Transcriptional and Post-Transcriptional Regulation

Genistein exerts its effects by modulating the expression of a wide array of genes and proteins involved in critical cellular pathways. These regulatory actions are central to its observed biological activities.

Modulation of Apoptosis-Related Gene and Protein Expression

Genistein has been shown to influence the delicate balance between pro-apoptotic and anti-apoptotic factors, thereby promoting programmed cell death in certain cell types. mdpi.com

Bcl-2 Family: Studies have demonstrated that genistein can alter the expression of Bcl-2 family proteins. For instance, it has been observed to increase the pro-apoptotic Bax/Bcl-2 ratio. nih.gov In some instances, genistein treatment has led to an increase in Bak and a reduction in Bcl-xL levels. cambridge.org

Caspases: The activation of caspases, a family of proteases crucial for the execution of apoptosis, is another mechanism influenced by genistein. mdpi.com

PARP: While direct modulation of Poly (ADP-ribose) polymerase (PARP) by genistein is a component of its apoptotic effects, the specific transcriptional and post-transcriptional regulatory details are part of a broader induction of the apoptotic cascade.

| Target | Effect of Genistein | Cell Line/Model |

| Bax/Bcl-2 ratio | Increased | MCF-7 |

| Bak | Increased | MCF-7 |

| Bcl-xL | Reduced | MCF-7 |

Regulation of Cell Cycle Control Genes

Genistein can interfere with the normal progression of the cell cycle, often leading to cell cycle arrest, which can inhibit the proliferation of cancer cells. nih.gov

CDKN1A (p21WAF1/CIP1): Genistein has been found to upregulate the expression of p21WAF1/CIP1. nih.govmdpi.com This protein is a cyclin-dependent kinase (CDK) inhibitor that plays a critical role in halting the cell cycle.

Cdc25C: The modulation of Cdc25C, a phosphatase that activates the cyclin B/CDK1 complex to allow entry into mitosis, is another mechanism by which genistein can induce cell cycle arrest.

Cyclin/CDK complexes: Genistein has been shown to interfere with the function of specific cyclin/CDK complexes, which are fundamental for cell cycle progression. mdpi.com For example, it can suppress the expression of cyclin B1. nih.gov In some cancer cell lines, genistein has been observed to downregulate cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). mdpi.comnih.gov

| Target | Effect of Genistein | Cell Line/Model |

| p21WAF1/CIP1 (CDKN1A) | Upregulated | HCT-116, MCF-7, MDA-MB-231 |

| Cyclin B1 | Suppressed | Head cancer cells |

| CDK4 | Downregulated | DU145 prostate cancer cells |

| CDK6 | Decreased | HCT-116 colon cancer cells |

Effects on Angiogenic Factor Expression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Genistein has demonstrated anti-angiogenic properties by modulating the expression of key angiogenic factors. mdpi.com

VEGF and VEGFR: Genistein has been shown to inhibit the expression and secretion of Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov It can also down-regulate the expression of pro-angiogenic factors by inhibiting protein tyrosine kinase (PTK) activity. nih.gov

HIF-1α: Under hypoxic conditions, genistein can impair the activation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen that drives the expression of angiogenic genes like VEGF. mdpi.com

COX: Genistein has been found to inhibit the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and angiogenesis. mdpi.com

TPA: Genistein can inhibit the effects of 12-O-tetradecanoylphorbol-13-acetate (TPA), a tumor promoter that can induce inflammation and angiogenesis. mdpi.com

| Target | Effect of Genistein | Condition/Model |

| VEGF | Expression and secretion inhibited | Breast cancer cells, Endometriosis mice model |

| HIF-1α | Activation impaired | Hypoxic conditions |

| COX-2 | Expression inhibited | Human mammary epithelial cells, Gastric cancer cells |

Regulation of Matrix Remodeling Enzymes (MMPs and TIMPs)

The degradation and remodeling of the extracellular matrix (ECM) are essential for tumor invasion and metastasis. Genistein can influence this process by regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.gov

MMPs: Genistein has been shown to inhibit the production and activity of MMPs, such as MMP-2 and MMP-9. nih.gov In some breast cancer cells, genistein has been found to downregulate MMP-9. mdpi.com

TIMPs: Conversely, genistein can upregulate the expression of TIMP-1, an inhibitor of MMPs. mdpi.com

| Target | Effect of Genistein | Cell Line/Model |

| MMP-2 | Production and activity inhibited | Human umbilical vein endothelial cells (HUVECs) |

| MMP-9 | Production and activity inhibited/downregulated | HUVECs, MCF-7, MDA-MB-231 |

| TIMP-1 | Upregulated | MCF-7, MDA-MB-231 |

Alterations in Estrogen Receptor (ER) Mediated Gene Transcription

Genistein is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ) and modulate ER-mediated gene transcription. oup.com Its effects are complex and can be either estrogenic or anti-estrogenic depending on the concentration and cellular context. nih.gov

Genistein can stimulate the expression of estrogen-responsive genes, such as pS2, at low concentrations in ER-positive breast cancer cells. nih.gov

It competes with estradiol for binding to the estrogen receptor. nih.gov

Prolonged exposure to genistein can lead to a decrease in estrogen receptor mRNA levels. nih.gov

Genistein shows a higher binding affinity for ERβ compared to ERα. nih.govnih.gov The activation of ERβ is often associated with anti-proliferative effects. nih.gov

| Effect | Concentration | Cell Line/Model |

| Stimulates estrogen-responsive gene (pS2) expression | Low concentrations (10⁻⁸–10⁻⁶ M) | MCF-7 |

| Inhibits cell growth | High concentrations (>10⁻⁵ M) | MCF-7 |

| Decreases ER mRNA levels | Prolonged exposure | MCF-7 |

Induction of Oxidative Stress Response Genes

Genistein can modulate the cellular response to oxidative stress by influencing the expression of antioxidant enzymes and related signaling pathways. mdpi.com

Nrf2-HO-1/NQO1 pathway: Genistein has been shown to upregulate the Nrf2/HO-1 pathway. nih.gov When cells are under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including Heme Oxygenase-1 (HO-1). nih.gov

Antioxidant Enzymes: Genistein can increase the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and glutathione peroxidase (GPx). nih.govkcl.ac.ukresearchgate.net Conversely, it has also been observed to decrease the expression of MnSOD and CuZnSOD in some contexts. nih.gov It can also increase the levels of the key antioxidant glutathione (GSH). nih.gov

| Target/Pathway | Effect of Genistein | Cell Line/Model |

| Nrf2/HO-1 pathway | Upregulated | Hypoxic-ischemic brain damage model |

| MnSOD | Upregulated | MCF-7 |

| GPx | Increased | MCF-7 |

| GSH | Increased | Hypoxic-ischemic brain damage model |

Modulation of MicroRNA (miRNA) Expression Profiles (e.g., miR-23b, miR-34a, miR-155, miR-27a)

Genistein has been shown to alter the expression of several microRNAs (miRNAs), which are small non-coding RNA molecules that play critical roles in regulating gene expression. By modulating specific miRNAs, genistein can influence various cellular processes, including proliferation, apoptosis, and metastasis in cancer cells.

miR-23b: In MCF-7 breast cancer cells, genistein treatment has been observed to significantly up-regulate the expression of miR-23b.

miR-34a: Genistein has been found to modulate the expression of miR-34a, a known tumor suppressor. Its up-regulation by genistein is associated with the inhibition of cell growth and the induction of apoptosis in pancreatic cancer cells.

miR-155: In metastatic breast cancer cells, genistein at physiologically relevant concentrations has been shown to downregulate the oncogenic miR-155. researchgate.net This downregulation is linked to an increase in the expression of pro-apoptotic targets of miR-155, contributing to the anticancer effects of genistein. researchgate.net

miR-27a: Research has indicated that genistein affects the expression of miR-27a in human uveal melanoma cells, which is associated with the inhibition of cell growth.

| miRNA | Effect of Genistein | Associated Cancer Cell Line(s) | Observed Outcome |

|---|---|---|---|

| miR-23b | Upregulation | MCF-7 (Breast) | Inhibition of cell growth |

| miR-34a | Upregulation | Pancreatic Cancer Cells | Inhibition of cell growth, induction of apoptosis |

| miR-155 | Downregulation | MDA-MB-435, Hs578t (Metastatic Breast) | Inhibition of cell viability, induction of apoptosis researchgate.net |

| miR-27a | Modulation | Uveal Melanoma Cells | Inhibition of cell growth |

Induction and Regulation of Cellular Processes (in vitro models)

Genistein is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its ability to trigger this process is multifaceted, involving the activation of several distinct signaling cascades within the cell.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of genistein's anti-cancer activity. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane.

Mitochondrial Permeabilization: Genistein modulates the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It has been shown to increase the Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization. mdpi.com This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, a key step in activating the apoptotic cascade.

Reactive Oxygen Species (ROS) Generation: The cytotoxic action of genistein against breast cancer cells involves the generation of reactive oxygen species (ROS). nih.gov Genistein can mobilize endogenous copper ions, which leads to pro-oxidant signaling and the production of ROS. nih.gov This increase in intracellular ROS acts as an upstream signal, inducing oxidative stress that can damage cellular components and trigger the mitochondrial apoptotic pathway. nih.govmdpi.com The apoptosis induced by genistein can be inhibited by ROS scavengers, confirming the role of these species as critical effectors in the cell death process. nih.gov

Genistein also initiates apoptosis through the extrinsic pathway, which involves the activation of death receptors on the cell surface.

Death Receptor Signaling: Studies have shown that genistein can trigger the receptor-mediated apoptotic pathway by upregulating death ligands such as Fas ligand (FasL) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These ligands bind to their cognate death receptors, Fas and TNF receptor 1 (TNFR1), respectively. nih.gov This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the subsequent activation of initiator caspase-8, which directly activates downstream executioner caspases to dismantle the cell. nih.govnih.gov

The endoplasmic reticulum (ER) is another organelle targeted by genistein to induce apoptosis. An accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger cell death.

ER Stress Induction: Genistein has been demonstrated to induce apoptosis by activating ER stress in various cancer cells, including cervical and leukemia cells. researchgate.netnih.gov This is marked by the upregulation of key ER stress sensor proteins. nih.gov

Key Mediators: The induction of ER stress by genistein involves the upregulation of Glucose-Regulated Protein 78 (GRP78), an ER chaperone. nih.govnih.gov This is followed by the activation of the Protein Kinase RNA-like ER Kinase (PERK) pathway. nih.govnih.gov Activated PERK leads to the increased expression of the transcription factor C/EBP-homologous protein (CHOP), a key mediator that promotes the expression of pro-apoptotic genes, thereby tipping the cellular balance towards apoptosis. nih.govnih.govnih.gov The use of ER stress inhibitors has been shown to alleviate genistein-induced apoptosis, confirming the crucial role of this pathway. nih.gov

Evidence suggests that genistein can also induce apoptosis through a mechanism involving lysosomal membrane permeabilization.

Cell Cycle Arrest Phenotypes (G0/G1, G2/M Phases)

Genistein has been shown to modulate the cell cycle in various cancer cell lines, inducing arrest at different phases, thereby inhibiting proliferation.

G2/M Phase Arrest: A significant body of evidence points to genistein's ability to cause cell cycle arrest at the G2/M phase. In human colon cancer cells, genistein treatment leads to an accumulation of cells in the G2/M phase. nih.govnih.gov This arrest is often mediated through the modulation of key regulatory proteins. For instance, genistein has been observed to down-regulate the expression of cyclin B1, Cdc2, and Cdc25A, proteins crucial for the G2 to M phase transition. nih.gov Furthermore, the induction of G2/M arrest can be dependent on the tumor suppressor protein p53. nih.govnih.gov Studies have shown that genistein can activate the ATM/p53 signaling pathway, leading to the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest. nih.govmdpi.com This effect has been noted in various cancer types, including human gastric cancer and bladder cancer cells. nih.govmdpi.com

G0/G1 Phase Arrest: In addition to the G2/M phase, genistein can also induce cell cycle arrest at the G0/G1 checkpoint. At physiologically relevant serum levels, genistein has been shown to cause a delay in the G0/G1 phase of MCF-7 breast cancer cells and non-tumoral HB4a cells. nih.gov This G0/G1 arrest can be mediated by the upregulation of negative cell-cycle regulators like p21 and p27, which act as inhibitors of cyclin-dependent kinases.

The specific phase of cell cycle arrest induced by genistein can be dose-dependent and cell-type specific. While higher concentrations often lead to G2/M arrest, lower, more physiologically relevant concentrations may induce a G0/G1 delay. nih.gov

Anti-Angiogenic Effects in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Genistein has demonstrated potent anti-angiogenic properties in various in vitro models.

One of the primary mechanisms of genistein's anti-angiogenic activity is the inhibition of endothelial cell proliferation. nih.gov It has been shown to inhibit the proliferation of vascular endothelial cells at micromolar concentrations. nih.gov This inhibition is thought to contribute to the preventive effect of plant-based diets on chronic diseases associated with extensive neovascularization. nih.gov

Genistein also interferes with key signaling pathways that drive angiogenesis. It can inhibit the activity of protein tyrosine kinases (PTKs), which are crucial for signal transduction initiated by pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov By down-regulating PTK activity, genistein can interrupt VEGF-stimulated endothelial cell activation. nih.gov Furthermore, genistein has been shown to decrease the activation of mitogen-activated protein kinases (MAPK) such as JNK and p38, which are downstream of VEGF signaling. nih.gov

The compound also affects the expression of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and tube formation. nih.gov Genistein can inhibit the production and activity of MMPs, further contributing to its anti-angiogenic effects. nih.govmdpi.com

Suppression of Cancer Stem Cell Proliferation and Differentiation

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, progression, and resistance to therapy. Genistein has been shown to target and suppress the proliferation and stem-like properties of CSCs in various cancer types.

In gastric cancer, genistein has been found to inhibit the self-renewal capacity of cancer cells, a key characteristic of CSCs. nih.gov It can also reduce chemoresistance, another hallmark of CSCs. nih.gov The mechanism behind this effect involves the downregulation of stemness-related genes. nih.gov

One of the key signaling pathways implicated in the maintenance of CSCs is the Hedgehog pathway. Genistein has been demonstrated to inhibit breast CSCs by down-regulating the Hedgehog-Gli1 signaling pathway. nih.gov Similarly, in gastric cancer, genistein has been shown to attenuate cancer stem-like properties by inhibiting Gli1 gene expression. spandidos-publications.com It also reduces the expression of CD44, a surface marker often associated with cancer stem cells. spandidos-publications.com

By targeting these critical signaling pathways and markers, genistein can effectively decrease the population of cancer stem-like cells, offering a potential strategy to overcome tumor recurrence and chemoresistance. nih.govspandidos-publications.com

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, contributing to cancer metastasis. Genistein has been shown to inhibit or even reverse EMT in cancer cells.

In hepatocellular carcinoma, genistein can attenuate EMT by upregulating miR-1275, which in turn inhibits the EIF5A2/PI3K/Akt pathway. nih.gov This leads to a reduction in the migratory and invasive capabilities of the cancer cells.

Studies in colon cancer cells have demonstrated that genistein can reverse EMT by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin. nih.gov This reversal is accompanied by the suppression of EMT-related transcription factors such as Snail2/slug, ZEB1, and ZEB2. nih.gov The underlying mechanism involves the suppression of the Notch1/NF-κB signaling pathway. nih.gov By inhibiting this pathway, genistein can suppress the migration and invasive potential of colon cancer cells, highlighting its potential as an anti-metastatic agent. nih.gov

Intracellular Calcium Homeostasis Modulation

Genistein has been shown to influence intracellular calcium (Ca2+) homeostasis, which plays a crucial role in various cellular processes, including cell signaling, proliferation, and apoptosis.

In guinea pig ventricular myocytes, genistein has been observed to reduce the intracellular calcium concentration. nih.gov This effect is potentially mediated through the inhibition of voltage-dependent Ca2+ channels and the alleviation of Ca2+ release from the sarcoplasmic reticulum (SR). nih.gov The compound can also block propagating waves of elevated intracellular calcium. nih.gov

In the context of mineral metabolism, genistein has been shown to have beneficial effects on the regulation of calcium and phosphate (B84403) homeostasis, particularly during the aging process. nih.govresearchgate.net In an animal model of andropause, genistein application led to a decrease in urinary Ca2+ content and an increase in serum 25(OH) vitamin D. nih.govresearchgate.net Mechanistically, genistein induced the expression of Klotho, a protein involved in calcium reabsorption, and downregulated the expression of fibroblast growth factor receptor (FGFR) and parathyroid hormone 1 receptor (PTH1R) in the kidney. nih.gov

Structure Activity Relationship Sar Analyses

Comparative Biological Activity of Genistein (B1671435) 7-O-Glucoside vs. Genistein Aglycone

In nature, particularly in soy products, genistein is predominantly found as its 7-O-glucoside conjugate, known as genistin (B1671436). mdpi.comwikipedia.org This glycosylation has a profound impact on the molecule's properties and subsequent biological activity when compared to its aglycone (non-sugar-bound) form, genistein.

The primary difference lies in their bioavailability. Genistin, being more water-soluble and polar than genistein, is often considered more readily absorbable. mdpi.comontosight.ai However, the biological activity is primarily attributed to the aglycone form. mdpi.com The conversion of genistin to genistein is a necessary step for its biological effects, a process that occurs in the digestive system through the action of digestive enzymes and gut microflora. wikipedia.org Studies have shown that the aglycone form, genistein, is absorbed more quickly and in greater amounts than its glycoside counterpart. nih.govmdpi.com In vitro and in vivo studies have consistently demonstrated that genistein is more bioavailable than genistin. wur.nl The main absorption pathway for genistin involves its deglycosylation to genistein, which is then metabolized. wur.nl

Regarding specific biological activities, the aglycone form is generally more potent. For instance, in studies on bone metabolism, genistein demonstrated a greater effect on increasing alkaline phosphatase activity and calcium content in tissue cultures compared to genistin. wikipedia.org Similarly, for the inhibition of topoisomerase II, a key enzyme in DNA replication and a target for some anticancer agents, the aglycone structure of genistein is crucial for its inhibitory activity. spandidos-publications.com The presence of the bulky glucose group at the 7-O-position in genistin hinders this interaction. frontierspartnerships.org

| Property | This compoundGlucoside (Genistin) | Genistein Aglycone | Reference |

|---|---|---|---|

| Natural Abundance | Predominant form in soy | Present in smaller amounts | mdpi.comwikipedia.org |

| Water Solubility | Higher | Lower | ontosight.airesearchgate.net |

| Bioavailability | Lower; requires conversion to aglycone | Higher; the biologically active form | nih.govwur.nl |

| Topoisomerase II Inhibition | Inactive or significantly less active | Active | spandidos-publications.com |

| Bone Metabolism Activity | Active, but less potent | More potent | wikipedia.org |

Influence of Hydroxyl and Other Substituent Positions on Molecular Interactions

The specific placement of hydroxyl (-OH) groups on the genistein molecule is a critical determinant of its biological activity, including its ability to inhibit enzymes like topoisomerase II (Topo II) and its antioxidant capacity.

The hydroxyl group at the C-5 position is considered essential for the inhibition of mammalian DNA topoisomerase II. spandidos-publications.comfrontierspartnerships.org Studies comparing genistein with its derivative daidzein (B1669772), which lacks the 5-OH group, show that the absence of this moiety significantly diminishes the ability to inhibit Topo II. nih.gov This 5-OH group is believed to play a vital role in the binding of the isoflavone (B191592) to the enzyme-DNA complex. nih.gov

In addition to the 5-OH group, the hydroxyl group at the C-4' position of the B-ring is also crucial for potent biological activity. frontierspartnerships.orgnih.gov For Topo II inhibition, the 4'-OH moiety contributes significantly to the functional activity of the bioflavonoid, beyond its role in binding to the enzyme. nih.gov This hydroxyl group is also of utmost importance for the antioxidant activity of isoflavones. nih.govkoreascience.kr Its presence allows genistein to be a more potent antioxidant than derivatives where this group is absent or modified. koreascience.krjmb.or.kr

Conversely, the hydroxyl group at the C-7 position appears to be of little significance for antioxidant activity. nih.gov However, attaching a bulky substituent at the C-7 position has been found to abolish the inhibitory action of genistein on certain enzymes, indicating that while the hydroxyl itself may not be critical for all activities, the space around this position is important for molecular interactions. frontierspartnerships.org

| Hydroxyl Group Position | Role in Topoisomerase II Inhibition | Role in Antioxidant Activity | Reference |

|---|---|---|---|

| 5-position | Essential for binding and inhibitory activity. | Of moderate importance. | spandidos-publications.comfrontierspartnerships.orgnih.govnih.gov |

| 7-position | A bulky group here abolishes activity. | Of little significance. | frontierspartnerships.orgnih.gov |

| 4'-position | Contributes significantly to function. | Of utmost importance. | frontierspartnerships.orgnih.govnih.govkoreascience.kr |

Rational Design and Synthesis of this compoundDerivatives

The limitations of genistein, such as its low water solubility and suboptimal bioavailability, have prompted the rational design and synthesis of various derivatives to enhance its therapeutic potential. benthamscience.comresearchgate.net Chemical modifications, particularly at the 7-hydroxyl group, are a common strategy. frontierspartnerships.org The synthesis of these derivatives often involves protecting other hydroxyl groups (e.g., at the 4' and 5' positions) to selectively modify the C-7 position. qyaobio.com Various synthetic strategies have been developed to create 7-O-modified genistein derivatives, including linking heterocyclic moieties via different carbon spacers to explore new antibacterial and antifungal agents. nih.gov

To address the poor water solubility of genistein, phosphorylated derivatives have been synthesized. This compoundphosphate (G7P) is a notable example, created through the biotransformation of genistein by Bacillus subtilis. researchgate.net This water-soluble phosphate (B84403) conjugate demonstrates significantly improved properties.

The key advantages of G7P include:

Enhanced Water Solubility: The phosphate group dramatically increases the aqueous solubility of genistein, which is a major barrier to its oral bioavailability. researchgate.net

Improved Intestinal Permeability: In vitro and in situ studies have shown that G7P has enhanced intestinal permeability. researchgate.net

Increased Oral Bioavailability: When administered orally to rats, G7P led to a much greater plasma exposure to genistein compared to the administration of genistein itself. researchgate.net

These findings suggest that phosphorylation at the 7-O-position is a highly effective strategy for creating a prodrug of genistein with superior pharmacokinetic properties. researchgate.net

Another approach to modifying genistein's properties is through glycosylation, attaching various sugar and oligosaccharide moieties to the core structure. benthamscience.comfrontiersin.org These modifications can modulate the compound's function, solubility, and stability.

For example, the enzymatic glycosylation of genistein can produce derivatives like genistein 7-O-β-gentiobioside. mdpi.com The type and position of the sugar can have a significant impact on biological activity. While mono-glucosides of genistein (like genistin) show antioxidant activity, the addition of a second glucose molecule to form a gentiobioside has been shown to drastically reduce or eliminate this activity. mdpi.com

However, these modifications can introduce new functionalities. Research has shown that while genistein 7-O-β-gentiobioside lacked antioxidant effects, genistein 7-O-β-D-glucoside exhibited inhibitory action on IgE antibody production, suggesting a potential role in anti-allergic responses. mdpi.com The synthesis of genistein derivatives coupled with sugars at different positions has been explored to modulate macrophage response, with some non-cytotoxic compounds showing effective inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.gov This highlights that the addition of oligosaccharides can fine-tune the biological profile of genistein, reducing certain activities while potentially enhancing others.

Advanced Methodologies for Investigating Genistein 7 O and Its Metabolites

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental tools for quantifying Genistein (B1671435) 7-O- compounds and assessing their biological activities. A notable example is the development of an enzyme-linked immunosorbent assay (ELISA) for the determination of genistein 7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside (GTG), a major bioactive compound in Derris scandens. thieme-connect.comnih.gov In this assay, a polyclonal antibody was produced that specifically recognizes GTG. thieme-connect.comnih.gov The assay demonstrated a detection range of 0.04 to 10.00 µg/mL with a limit of detection of 0.03 µg/mL. nih.gov Its accuracy was confirmed by a high correlation (r² = 0.9880) with High-Performance Liquid Chromatography (HPLC) methods. thieme-connect.comnih.gov